molecular formula C16H15NO3 B3055018 4-Nitro-1,3-diphenylbutan-1-one CAS No. 6277-67-4

4-Nitro-1,3-diphenylbutan-1-one

Cat. No.: B3055018
CAS No.: 6277-67-4
M. Wt: 269.29 g/mol
InChI Key: HSDQDDXGMUPFTK-UHFFFAOYSA-N
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Description

4-Nitro-1,3-diphenylbutan-1-one is an organic compound with the molecular formula C16H15NO3. It appears as a yellow crystalline or powdery substance and is relatively stable at room temperature. This compound is primarily used as an intermediate in organic synthesis and has applications in the production of dyes, fluorescent whitening agents, and optical brighteners .

Safety and Hazards

4-Nitro-1,3-diphenylbutan-1-one is classified as an irritant. Prolonged exposure should be avoided, and vapor should not be inhaled. It is recommended to use caution when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-1,3-diphenylbutan-1-one can be synthesized through the sequential Michael addition and retro-Claisen condensation of 1,3-diarylpropan-1,3-diones with nitrostyrenes. This one-step method involves the formation and cleavage of carbon-carbon bonds under mild, transition-metal-free conditions using DBU as a catalyst and ethanol as a reagent and solvent .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting the corresponding ketone compound with an oxidizing agent such as nitric acid .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: The primary product is this compound itself when synthesized from the corresponding ketone.

    Reduction Products: Various reduced derivatives depending on the specific reduction conditions.

Mechanism of Action

The mechanism of action of 4-Nitro-1,3-diphenylbutan-1-one primarily involves its role as an intermediate in organic synthesis. The nitro group can participate in various chemical reactions, including nucleophilic aromatic substitution and reduction, which are crucial for the formation of other compounds. The specific molecular targets and pathways depend on the reactions it undergoes and the derivatives formed.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its applications in the production of dyes and optical brighteners further highlight its importance in industrial settings .

Properties

IUPAC Name

4-nitro-1,3-diphenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDQDDXGMUPFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284015
Record name 4-nitro-1,3-diphenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6277-67-4
Record name NSC34882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-1,3-diphenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 L flask, 94.7 g (0.455 mol) of benzylideneacetophenone were dissolved in 600 g of methanol, admixed with 138.9 g (2.275 mol) of nitromethane and 166.4 g (2.275 mol) of diethylamine and refluxed for 16 h. The solvent was half distilled off in vacuo and the precipitated solid was separated off and dried to constant weight in vacuo to obtain 118 g (438 mmol) of 4-nitro-1,3-diphenylbutan-1-one.
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
138.9 g
Type
reactant
Reaction Step Two
Quantity
166.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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